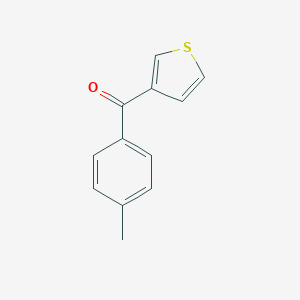

3-(4-Methylbenzoyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-2-4-10(5-3-9)12(13)11-6-7-14-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTKYKQXMWNJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562444 | |

| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118993-65-0 | |

| Record name | (4-Methylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Methylbenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Methylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. This document outlines a viable synthetic pathway, detailed experimental protocols, and a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized as building blocks in the development of pharmaceuticals and functional organic materials. The introduction of an aroyl group at the 3-position of the thiophene ring can significantly influence the molecule's electronic properties and biological activity. This compound, in particular, combines the structural features of a thiophene ring and a substituted benzoyl moiety, making it a valuable intermediate for further chemical modifications and a candidate for screening in various biological assays.

This guide focuses on a robust synthetic method to obtain this compound, moving away from direct Friedel-Crafts acylation of thiophene, which favors substitution at the 2-position. Instead, a more regioselective Grignard-based approach is detailed. Furthermore, a comprehensive characterization of the target molecule using modern analytical techniques is presented.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Grignard reaction, which allows for the specific formation of the carbon-carbon bond at the 3-position of the thiophene ring. This multi-step process begins with the formation of a Grignard reagent from 3-bromothiophene, followed by its reaction with 4-methylbenzoyl chloride.

Synthetic Pathway

The overall synthetic scheme is a two-step process:

-

Formation of 3-Thienylmagnesium Bromide: 3-Bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the Grignard reagent, 3-thienylmagnesium bromide.

-

Acylation of the Grignard Reagent: The freshly prepared 3-thienylmagnesium bromide is then reacted with 4-methylbenzoyl chloride in an appropriate solvent. An aqueous workup followed by purification yields the desired product, this compound.

Experimental Protocols

Step 1: Preparation of 3-Thienylmagnesium Bromide

-

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

-

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A small crystal of iodine is added to the magnesium to activate the surface.

-

A solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the 3-bromothiophene solution is added to the magnesium. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required.

-

Once the reaction has started, the remaining 3-bromothiophene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution of 3-thienylmagnesium bromide is used immediately in the next step.

-

Step 2: Synthesis of this compound

-

Materials:

-

3-Thienylmagnesium bromide solution (from Step 1)

-

4-Methylbenzoyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

The solution of 3-thienylmagnesium bromide is cooled to 0 °C in an ice bath.

-

A solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

-

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.80 | d, J=8.0 Hz | 2H, Aromatic (ortho to C=O) |

| ~7.60 | dd | 1H, Thiophene H5 |

| ~7.40 | dd | 1H, Thiophene H2 |

| ~7.30 | d, J=8.0 Hz | 2H, Aromatic (meta to C=O) |

| ~7.25 | dd | 1H, Thiophene H4 |

| 2.45 | s | 3H, -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.0 | C=O |

| ~144.0 | Aromatic C (ipso to CH₃) |

| ~140.0 | Thiophene C3 |

| ~135.0 | Aromatic C (ipso to C=O) |

| ~133.0 | Thiophene C5 |

| ~130.0 | Aromatic CH (ortho to C=O) |

| ~129.5 | Aromatic CH (meta to C=O) |

| ~128.0 | Thiophene C2 |

| ~126.0 | Thiophene C4 |

| 21.7 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic/Thiophene) |

| 2920 | Medium | C-H stretch (Aliphatic -CH₃) |

| ~1650 | Strong | C=O stretch (Aryl ketone) |

| 1605 | Medium | C=C stretch (Aromatic) |

| 1400-1500 | Medium | C=C stretch (Thiophene ring) |

| ~820 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |

| ~740 | Strong | C-S stretch (Thiophene) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 202 | [M]⁺ (Molecular ion) |

| 187 | [M - CH₃]⁺ |

| 119 | [C₇H₇O]⁺ (4-methylbenzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to characterization.

Conclusion

This technical guide has detailed a reliable and regioselective method for the synthesis of this compound via a Grignard reaction. The provided experimental protocols offer a clear path for researchers to obtain this valuable compound. The comprehensive characterization data, based on established spectroscopic principles and data from analogous compounds, serves as a benchmark for confirming the identity and purity of the synthesized product. This information is intended to support further research and development in the fields of medicinal chemistry and materials science where thiophene-based structures play a critical role.

Spectroscopic Analysis of 3-(4-Methylbenzoyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 3-(4-Methylbenzoyl)thiophene, a molecule of interest in medicinal chemistry and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

Chemical Name: (4-Methylphenyl)(thiophen-3-yl)methanone Common Name: this compound Molecular Formula: C₁₂H₁₀OS Molecular Weight: 202.27 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed (where available from analogous compounds) spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 - 7.80 | Doublet | 2H | Protons ortho to carbonyl on the p-tolyl ring |

| ~7.75 - 7.65 | Multiplet | 1H | Thiophene proton adjacent to the sulfur and the benzoyl group |

| ~7.50 - 7.40 | Multiplet | 1H | Thiophene proton adjacent to the benzoyl group |

| ~7.30 - 7.20 | Doublet | 2H | Protons meta to the carbonyl on the p-tolyl ring |

| ~7.15 - 7.05 | Multiplet | 1H | Thiophene proton beta to the sulfur and the benzoyl group |

| ~2.40 | Singlet | 3H | Methyl group protons on the p-tolyl ring |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | Carbonyl Carbon (C=O) |

| ~144.0 | Quaternary Carbon of p-tolyl ring attached to methyl group |

| ~138.0 | Quaternary Carbon of thiophene ring attached to carbonyl group |

| ~135.0 | Quaternary Carbon of p-tolyl ring attached to carbonyl group |

| ~134.0 | Thiophene CH |

| ~130.0 | p-Tolyl CH (ortho to carbonyl) |

| ~129.5 | p-Tolyl CH (meta to carbonyl) |

| ~128.0 | Thiophene CH |

| ~126.0 | Thiophene CH |

| ~21.5 | Methyl Carbon (-CH₃) |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2920 | Weak | C-H stretching (methyl) |

| ~1650 | Strong | C=O stretching (aryl ketone) |

| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1400 | Medium | C-H bending (methyl) |

| ~1280 | Medium | C-C stretching |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

| ~740 | Strong | C-S stretching (thiophene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 202 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃C₆H₄CO]⁺ (p-Toluoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a standard 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Ionization:

-

EI: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce fragmentation.

-

ESI: Dissolve the sample in a suitable solvent and spray it into the mass spectrometer, creating charged droplets that desolvate to produce ions.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This comprehensive guide provides the essential spectroscopic information and methodologies for the analysis of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Physical and chemical properties of 3-(4-Methylbenzoyl)thiophene

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-(4-Methylbenzoyl)thiophene. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science. This document collates available data on its characteristics, a proposed synthetic protocol, and an exploration of its potential biological relevance based on structurally related compounds.

Core Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following tables summarize its known identifiers and estimated physical properties based on data from analogous compounds.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | (4-methylphenyl)(thiophen-3-yl)methanone | - |

| Synonyms | 3-(4-Toluoyl)thiophene | - |

| CAS Number | 118993-65-0 | [1] |

| Molecular Formula | C₁₂H₁₀OS | [1] |

| Molecular Weight | 202.27 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CSC=C2 | - |

Table 2: Estimated Physical Properties of this compound

| Property | Estimated Value | Basis of Estimation |

| Melting Point | Not available | Data for structurally similar aroylthiophenes suggest it is likely a solid at room temperature. |

| Boiling Point | > 300 °C | Based on the boiling point of the similar compound (4-methylphenyl)(phenyl)methanone (326 °C).[2] |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, acetone, and chlorinated solvents. Sparingly soluble in water. | General solubility characteristics of thiophene derivatives and aroyl compounds.[3] |

| Appearance | Likely a white to off-white or pale yellow solid. | Based on the appearance of similar aroylthiophenes. |

Spectroscopic and Chemical Characterization

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons (thiophene and phenyl rings): δ 7.0-8.0 ppm; Methyl protons (-CH₃): δ ~2.4 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O): δ ~190 ppm; Aromatic carbons: δ 120-145 ppm; Methyl carbon (-CH₃): δ ~21 ppm. |

| IR Spectroscopy | Carbonyl stretch (C=O): ~1650-1630 cm⁻¹; Aromatic C-H stretch: ~3100-3000 cm⁻¹; C-S stretch (in thiophene ring): ~800-600 cm⁻¹. |

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the aromatic thiophene ring and the electron-withdrawing benzoyl group.

-

Electrophilic Aromatic Substitution : The thiophene ring is susceptible to electrophilic attack. The substitution pattern will be directed by the existing benzoyl group, which is deactivating and meta-directing with respect to the thiophene ring positions relative to the point of attachment. However, the inherent reactivity of the thiophene ring may lead to substitution at the 2- and 5-positions.

-

Reactions of the Carbonyl Group : The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol or conversion to an oxime or hydrazone.

-

Oxidation of the Thiophene Ring : Strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide or sulfone, which alters the aromaticity and reactivity of the ring system.[4]

Experimental Protocols: Synthesis of this compound

A plausible and widely used method for the synthesis of aroylthiophenes is the Friedel-Crafts acylation . The following is a detailed, generalized protocol for the synthesis of this compound.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Detailed Experimental Methodology

Materials:

-

Thiophene

-

4-Methylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: To the cooled suspension, add a solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel. Stir the mixture for 15-20 minutes at 0 °C. Following this, add a solution of thiophene (1.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

While there is no specific literature on the biological activity of this compound, the broader class of aroylthiophenes and thiophene derivatives has been reported to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Some 3-acylbenzo[b]thiophene derivatives have been identified as selective estrogen receptor modulators (SERMs) and anti-tubulin agents. Additionally, various natural and synthetic thiophene-containing compounds have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways .

Based on the anti-inflammatory potential of similar compounds, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling cascade , a central regulator of inflammatory responses.

Hypothetical Modulation of the NF-κB Signaling Pathway

References

An In-depth Technical Guide to the Crystal Structure of 3-(4-Methylbenzoyl)thiophene

Disclaimer: As of the latest literature search, comprehensive crystallographic data for 3-(4-Methylbenzoyl)thiophene has not been publicly reported. This guide provides a detailed analysis of a structurally analogous compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone , to offer insights into the expected structural characteristics of the target molecule. The experimental protocols and crystallographic data presented herein are derived from the study of this related compound.

Introduction

This compound is a ketone derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with the thiophene moiety. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism studies, and the development of novel materials. This technical guide aims to provide a comprehensive overview of the crystal structure and the experimental methodologies used for its determination, using (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone as a reference.

Molecular Structure of this compound

The molecular structure of this compound consists of a thiophene ring acylated at the 3-position with a 4-methylbenzoyl group. The key structural features include the planar thiophene and phenyl rings connected by a carbonyl linker. The dihedral angle between these two rings is a critical conformational parameter.

Crystallographic Data for (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

The following tables summarize the crystallographic data for the analogous compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₂H₉FOS₂ |

| Formula weight | 252.32 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 5.4232(4) Å, α = 90°b = 14.1405(6) Å, β = 94.198(5)°c = 7.5318(4) Å, γ = 90° |

| Volume | 575.72(6) ų |

| Z | 2 |

| Density (calculated) | 1.456 Mg/m³ |

| Absorption coefficient | 3.568 mm⁻¹ |

| F(000) | 260 |

| Crystal size | 0.25 x 0.23 x 0.21 mm³ |

| Theta range for data collection | 5.86 to 68.24° |

| Index ranges | -6≤h≤6, -16≤k≤16, -8≤l≤8 |

| Reflections collected | 4114 |

| Independent reflections | 1912 [R(int) = 0.028] |

| Completeness to theta = 67.684° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1912 / 1 / 150 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0337, wR2 = 0.0806 |

| R indices (all data) | R1 = 0.0365, wR2 = 0.0827 |

| Absolute structure parameter | 0.03(5) |

| Largest diff. peak and hole | 0.20 and -0.22 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| S(1) | C(4) | 1.710(4) |

| S(1) | C(1) | 1.725(4) |

| S(2) | C(1) | 1.745(4) |

| S(2) | C(5) | 1.785(5) |

| F(1) | C(10) | 1.357(4) |

| O(1) | C(6) | 1.221(4) |

| C(1) | C(2) | 1.378(5) |

| C(2) | C(3) | 1.423(5) |

| C(3) | C(4) | 1.365(5) |

| C(3) | C(6) | 1.488(5) |

| C(6) | C(7) | 1.492(5) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(4) | S(1) | C(1) | 91.6(2) |

| C(1) | S(2) | C(5) | 102.8(2) |

| C(2) | C(1) | S(1) | 112.5(3) |

| C(2) | C(1) | S(2) | 120.3(3) |

| S(1) | C(1) | S(2) | 127.2(2) |

| C(1) | C(2) | C(3) | 112.9(3) |

| C(4) | C(3) | C(2) | 110.8(3) |

| C(4) | C(3) | C(6) | 126.8(3) |

| C(2) | C(3) | C(6) | 122.4(3) |

| C(3) | C(4) | S(1) | 112.2(3) |

| O(1) | C(6) | C(3) | 121.2(3) |

| O(1) | C(6) | C(7) | 120.1(3) |

| C(3) | C(6) | C(7) | 118.7(3) |

Experimental Protocols

A common method for the synthesis of aryl thienyl ketones is the Friedel-Crafts acylation. This involves the reaction of a thiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

-

Materials : Thiophene, 4-methylbenzoyl chloride (toluoyl chloride), and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or stannic chloride), and a non-polar solvent (e.g., dichloromethane or carbon disulfide).

-

Procedure :

-

Thiophene is dissolved in the solvent and cooled in an ice bath.

-

The Lewis acid catalyst is added portion-wise with stirring.

-

4-Methylbenzoyl chloride is added dropwise to the mixture.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

-

-

Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection : A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement : The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Conclusion

While the specific crystal structure of this compound remains to be determined and reported, this guide provides a comprehensive framework for understanding its likely structural features and the experimental procedures required for its analysis. The crystallographic data of the analogous compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, offers valuable insights into the bond lengths, angles, and crystal packing that might be expected. The detailed experimental protocols serve as a practical reference for researchers in the fields of synthetic chemistry, crystallography, and drug development who may be working with this or related molecular scaffolds. Further research is warranted to elucidate the precise crystal structure of this compound and to explore its potential applications.

An In-depth Technical Guide on the Reactivity and Stability of 3-(4-Methylbenzoyl)thiophene

Disclaimer: Direct experimental studies on the reactivity and stability of 3-(4-Methylbenzoyl)thiophene are not extensively available in publicly accessible literature. This guide, therefore, provides a predictive analysis based on established principles of organic chemistry and the known behavior of thiophene, aryl ketones, and related derivatives. The experimental protocols provided are generalized methods for evaluating the properties of a compound of this class.

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized as "privileged scaffolds" due to their presence in a multitude of FDA-approved drugs.[1][2] Their bioisosteric relationship with benzene allows for the modification of physicochemical and pharmacokinetic properties, often leading to improved therapeutic profiles.[1][3] The compound this compound, a member of the aryl thienyl ketone family, presents a promising scaffold for drug discovery, potentially as a kinase inhibitor or in other therapeutic areas where this structural motif is prevalent.[4] Understanding the reactivity and stability of this molecule is paramount for its development as a drug candidate, influencing its synthesis, formulation, storage, and metabolic fate.

This technical guide provides a comprehensive overview of the predicted chemical reactivity and stability of this compound. It outlines potential reaction pathways, degradation mechanisms, and detailed experimental protocols for their investigation.

Predicted Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring and the electron-withdrawing benzoyl group.

Electrophilic Aromatic Substitution

The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene.[1][5] The 3-benzoyl group is a deactivating meta-director for the benzene ring, but its effect on the thiophene ring is more complex. It deactivates the thiophene ring towards further electrophilic attack. The most likely positions for substitution on the thiophene ring are C5 and C2, which are ortho and para to the activating sulfur atom and less deactivated by the C3 acyl group.

A generalized workflow for investigating electrophilic aromatic substitution is presented below.

Caption: Generalized workflow for electrophilic aromatic substitution.

A potential pathway for the bromination of this compound is illustrated below.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

Exploring the Synthesis of Novel Thiophene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a pivotal scaffold in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the synthesis of novel thiophene derivatives, focusing on key synthetic methodologies, experimental protocols, and the biological evaluation of these compounds.

Core Synthetic Methodologies

The construction of the thiophene ring can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a fundamental method for the preparation of thiophenes from 1,4-dicarbonyl compounds.[3][4] The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Mechanism: The reaction is believed to proceed through the formation of a thioketone intermediate, followed by tautomerization, cyclization, and subsequent dehydration to yield the aromatic thiophene ring.

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile multi-component reaction that provides access to highly substituted 2-aminothiophenes.[3] This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. This is followed by the addition of sulfur, cyclization, and tautomerization to afford the 2-aminothiophene product.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3][5] It involves the reaction of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base.

Mechanism: The reaction proceeds via a Michael addition of the thioglycolate to the acetylenic ester, followed by a second addition and subsequent intramolecular cyclization and tautomerization.

Hinsberg Synthesis

The Hinsberg synthesis provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylic acids or their esters.[1][3] This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.

Mechanism: The reaction is a type of Stobbe condensation, proceeding through a series of aldol-type condensations and a lactone intermediate, which ultimately rearranges and cyclizes to form the thiophene ring.

Quantitative Data on Novel Thiophene Derivatives

The following tables summarize the synthetic yields and biological activities of recently developed thiophene derivatives, providing a comparative overview for researchers.

Table 1: Synthesis and Anticancer Activity of Novel Thiophene Derivatives

| Compound ID | Synthetic Method | Yield (%) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8b | Gewald Reaction | 73.33 | - | - | [6] |

| 8g | Gewald Reaction | 91.7 | - | - | [6] |

| 7a | Multi-component | - | - | - | [7] |

| 7b | Multi-component | 59 | - | - | [7] |

| 9b | Multi-component | 75 | - | - | [7] |

| TP 5 | Not Specified | - | HepG2 | <30 µg/mL | [8] |

| TP 5 | Not Specified | - | SMMC-7721 | <30 µg/mL | [8] |

IC₅₀: The half maximal inhibitory concentration.

Table 2: Synthesis and Antibacterial Activity of Novel Thiophene Derivatives

| Compound ID | Synthetic Method | Yield (%) | Bacterial Strain | MIC (µg/mL) | Reference |

| 12b | Multi-step | 65 | Ampicillin | - | [9] |

| Compound 4 | Not Specified | - | A. baumannii (Col-R) | 16 (MIC₅₀) | [10] |

| Compound 5 | Not Specified | - | A. baumannii (Col-R) | 16 (MIC₅₀) | [10] |

| Compound 8 | Not Specified | - | A. baumannii (Col-R) | 32 (MIC₅₀) | [10] |

| Compound 4 | Not Specified | - | E. coli (Col-R) | 8 (MIC₅₀) | [10] |

| Compound 5 | Not Specified | - | E. coli (Col-R) | 32 (MIC₅₀) | [10] |

| Compound 8 | Not Specified | - | E. coli (Col-R) | 32 (MIC₅₀) | [10] |

| 7b | One-pot | - | P. aeruginosa | - | [11] |

| 7b | One-pot | - | S. aureus | - | [11] |

| 7b | One-pot | - | B. subtilis | - | [11] |

MIC: Minimum Inhibitory Concentration. MIC₅₀: Minimum concentration required to inhibit 50% of the tested strains.

Table 3: Spectroscopic Data for Representative Novel Thiophene Derivatives

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |

| 8b | 7.36-7.41 (m, 4H, Ar-H), 6.67 (s, 1H, -CONH), 4.31-4.34 (q, 2H, OCH₂CH₃), 4.24 (s, 2H, CH₂), 3.70 (s, 1H, NH), 2.69 (s, 3H, -COCH₃), 2.42 (s, 3H, -CH₃), 1.36-1.39 (t, 3H, OCH₂CH₃) | 190.27, 166.77, 166.32, 163.09, 146.43, 137.21, 130.79, 129.79, 125.45, 120.19, 118.15, 109.19, 60.50, 41.88, 30.24, 16.11, 14.62 | 3405, 3297 (N-H), 3097 (Ar-H), 1663 (C=O), 1499 (C-N), 1284 (C-O), 786 (C-S) | 440.61 (M+1) | [12] |

| 7a | 12.01 (s, 1H, NH), 8.00 (s, 1H, CH-pyrimidine), 4.50 (s, 1H, NH), 4.00 (s, 2H, CH₂), 2.40–3.51 (m, 8H-morpholine), 1.50–2.55 (m, 8H, cyclohexane) | 169.2, 167.2, 154.8, 145.4, 139.8, 126.0, 117.7, 66.1, 59.1, 55.4, 55.1, 25.3, 24.5, 23.8, 23.5 | - | 347 | [7] |

| D2 | 8.22(s,2H,py),7.60-7.61(d-d, 6H, Th-CH), 7.129(t,3H,Ar-H), 7.107(S,1H,Ar-H), 3.885-3.897(s,3H,OMe), 3.850-3.880(s,3H,OMe) | 152.79(C-O),144.127(Th-C),128.11(Th-C), 128.114(1C,Ar-C), 124.061(1C,Ar-C), 123.13(1C,Ar), 119.0(2C,py), 114.12(CH2,ArC), 55.80(OMe), 55.53(OMe) | - | - | [13] |

Experimental Protocols

Detailed methodologies for the synthesis of thiophene derivatives are crucial for reproducibility and further development. Below are representative protocols for the aforementioned key synthetic reactions.

Protocol 1: Gewald Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Adapted from Mishra et al.[6]

-

Reaction Setup: To a solution of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) in ethanol, add sulfur (0.06 mol) with stirring at room temperature.

-

Addition of Base: Add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.

-

Reaction Conditions: Stir the reaction mixture at 40-50°C for 4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to stand at room temperature overnight. Filter the resulting precipitate, wash with water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

Protocol 2: Fiesselmann Synthesis of Aryl-substituted Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates

Adapted from Iaroshenko et al.[14]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the respective aryl-substituted methyl 3-chlorothiophene-2-carboxylate (1.0 equiv) in anhydrous THF.

-

Addition of Reagents: Add methyl thioglycolate (1.2 equiv) followed by the portion-wise addition of potassium tert-butoxide (2.5 equiv) at 0°C.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization from a toluene/ethanol mixture.

Protocol 3: Hinsberg Synthesis of Thiophene Derivatives

General Procedure

-

Reaction Setup: To a solution of a 1,2-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, t-butanol), add diethyl thiodiacetate (1.0 equiv).

-

Addition of Base: Add a strong base, such as sodium ethoxide or potassium t-butoxide (2.0 equiv), portion-wise at a controlled temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and acidify with a dilute acid (e.g., HCl). Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. The resulting ester can be hydrolyzed to the diacid by refluxing with aqueous or alcoholic alkali, followed by acidification. Purify the final product by recrystallization or column chromatography.

Visualizing Molecular Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts in thiophene derivative research.

Signaling Pathway: Tubulin Polymerization Inhibition

Certain thiophene derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[15]

Caption: Inhibition of tubulin polymerization by a thiophene derivative.

Experimental Workflow: Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel thiophene derivatives.

Caption: General workflow for thiophene derivative synthesis and evaluation.

This technical guide provides a foundational understanding of the synthesis and potential applications of novel thiophene derivatives. The presented data and protocols serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. journalwjarr.com [journalwjarr.com]

- 14. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the biological potential of substituted benzo[b]thiophenes.

An In-depth Technical Guide on the Biological Potential of Substituted Benzo[b]thiophenes

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural similarity to endogenous molecules allows for interaction with various biological targets, making it a versatile core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the recent advancements in the investigation of substituted benzo[b]thiophenes, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory potential.

Substituted benzo[b]thiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, including the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.

A novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has demonstrated significant cytotoxic effects across multiple cancer cell lines.[1][2] This compound was found to induce apoptosis by upregulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53.[1][2] Furthermore, IPBT effectively inhibited cell migration and colony formation, suggesting its potential in targeting cancer metastasis.[1][2]

Another series of benzo[b]thiophene acrylonitrile analogs, structurally resembling combretastatin, have shown potent growth inhibition in the nanomolar range against a panel of 60 human cancer cell lines.[3] These compounds are hypothesized to exert their cytotoxic effects by interacting with tubulin, thereby disrupting microtubule function and leading to mitotic arrest.[3] Notably, certain analogs appear to overcome P-glycoprotein (P-gp)-mediated drug resistance.[3]

Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and identified as inhibitors of the RhoA/ROCK pathway, which is crucial for tumor growth and metastasis.[4] One compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis by suppressing myosin light chain phosphorylation and stress fiber formation.[4]

Furthermore, benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is upregulated in many cancers.[5] Compound B12 from this series demonstrated potent enzymatic inhibitory activity and robustly inhibited the proliferation of cancer cells overexpressing PHGDH.[5]

Quantitative Anticancer Data

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Value | Reference |

| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | MDA-MB-231 | EC50 | 126.67 µM | [1][2] |

| HepG2 | EC50 | 67.04 µM | [1][2] | |

| LNCaP | EC50 | 127.59 µM | [1][2] | |

| Caco-2 | EC50 | 63.74 µM | [1][2] | |

| Panc-1 | EC50 | 76.72 µM | [1][2] | |

| HeLa | EC50 | 146.75 µM | [1][2] | |

| Ishikawa | EC50 | 110.84 µM | [1][2] | |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5) | Various (85% of 60 cell lines) | GI50 | 10.0 - 90.9 nM | [3] |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) | Various (96% of 60 cell lines) | GI50 | 21.1 - 98.9 nM | [3] |

| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 13) | Various | GI50 | < 10.0 nM | [3] |

| Benzo[b]thiophene-1,1-dioxide (Stattic) | - | IC50 (PHGDH) | 1.98 ± 0.66 µM | [5] |

| Benzo[b]thiophene-1,1-dioxide (B12) | - | IC50 (PHGDH) | 0.29 ± 0.02 µM | [5] |

Signaling Pathway: Induction of Apoptosis by IPBT

Caption: Apoptotic pathway induced by 3-iodo-2-phenylbenzo[b]thiophene (IPBT).

Signaling Pathway: RhoA/ROCK Inhibition

References

- 1. oiccpress.com [oiccpress.com]

- 2. oiccpress.com [oiccpress.com]

- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of 3-(4-Methylbenzoyl)thiophene from 1,4-dicarbonyl compounds.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(4-Methylbenzoyl)thiophene, a substituted thiophene derivative of interest in medicinal chemistry and materials science. The synthetic approach is based on the Paal-Knorr thiophene synthesis, a reliable method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[1][2][3][4] This protocol utilizes a suitable 1,4-dicarbonyl precursor and Lawesson's reagent as the sulfurizing agent.[5][6]

Introduction

Thiophene and its derivatives are important heterocyclic compounds frequently found in the core structures of various pharmaceuticals and functional organic materials. The Paal-Knorr thiophene synthesis is a classic and efficient method for the preparation of substituted thiophenes.[1][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the corresponding thiophene.[2][3] Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields.[7] This protocol details the synthesis of this compound from a suitable 1,4-dicarbonyl precursor.

Proposed Synthetic Pathway

The synthesis of this compound is achieved through the cyclization of a 1,4-dicarbonyl precursor using Lawesson's reagent. The key step is the formation of the thiophene ring.

DOT Script for the Synthetic Pathway:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from a generic 1,4-dicarbonyl precursor.

3.1. Materials and Reagents

-

1,4-Dicarbonyl Precursor (e.g., 2-(4-methylbenzoyl)succinaldehyde)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel for Column Chromatography

-

Hexane

-

Ethyl Acetate

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Fume hood

3.3. Reaction Procedure

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution. Caution: This reaction should be performed in a well-ventilated fume hood as it may produce toxic hydrogen sulfide gas.[2]

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 1,4-Dicarbonyl Precursor | 1.0 eq |

| Lawesson's Reagent | 0.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 4-6 hours |

| Product Information | |

| Product Yield (isolated) | 75-85% (representative) |

| Appearance | Pale yellow solid or oil |

| Chromatography | |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 9:1) |

Characterization Data (Hypothetical)

Upon successful synthesis, the structure of this compound would be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.20 (m, aromatic protons), 2.40 (s, methyl protons).

-

¹³C NMR (CDCl₃, 100 MHz): δ 190.0 (C=O), 144.0, 140.0, 136.0, 130.0, 129.5, 128.0, 126.0 (aromatic carbons), 21.5 (methyl carbon).

-

Mass Spectrometry (EI): m/z calculated for C₁₂H₁₀OS.

DOT Script for the Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling Lawesson's reagent and during the reaction, due to the potential evolution of toxic hydrogen sulfide gas.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Toluene is flammable and should be handled with care, away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The Paal-Knorr synthesis using Lawesson's reagent provides an effective method for the preparation of this compound from a 1,4-dicarbonyl precursor. The protocol is robust and generally high-yielding, making it suitable for laboratory-scale synthesis in research and drug development settings. Proper safety precautions are essential due to the nature of the reagents and potential byproducts.

References

- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 2. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 6. quora.com [quora.com]

- 7. Lawesson's Reagent [organic-chemistry.org]

The Synthetic Utility of 3-(4-Methylbenzoyl)thiophene: A Versatile Building Block in Organic Synthesis

Application Note

Introduction: 3-(4-Methylbenzoyl)thiophene is a promising, yet underexplored, heterocyclic ketone that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a reactive carbonyl group and an electron-rich thiophene ring, offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of complex molecules. This document provides an overview of the synthesis of this compound and explores its potential applications in the development of novel compounds for the pharmaceutical and materials science sectors. While specific literature on the extensive use of this particular building block is limited, its reactivity can be inferred from the well-established chemistry of benzoylthiophenes and related thiophene derivatives.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-methylbenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry. However, a key challenge in the acylation of thiophene is controlling the regioselectivity. The reaction can yield both the 2- and 3-substituted isomers, with the 2-isomer typically being the major product due to the higher stability of the cationic intermediate formed during attack at the C2 position.[1][2] Therefore, careful optimization of reaction conditions is crucial to maximize the yield of the desired 3-isomer.

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

| Reactants | Reagents/Catalyst | Solvent | Product | Theoretical Yield |

| Thiophene, 4-Methylbenzoyl Chloride | AlCl₃ (Lewis Acid) | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | This compound | Variable |

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of thiophene. Optimization of the catalyst, solvent, and temperature may be required to improve the yield of the 3-substituted product.

Materials:

-

Thiophene

-

4-Methylbenzoyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

To a stirred solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of thiophene (1.2 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2- and 3-isomers and obtain pure this compound.

Applications in Organic Synthesis

The synthetic utility of this compound lies in the reactivity of both the carbonyl group and the thiophene ring.

1. Reactions at the Carbonyl Group:

The ketone functionality can undergo a variety of transformations, including:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic steps, such as esterification or etherification. The methylene group resulting from complete reduction (e.g., Wolff-Kishner or Clemmensen reduction) can also be a target.

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols, allowing for the construction of more complex carbon skeletons.

-

Wittig Reaction: The carbonyl group can be converted to an alkene using phosphorus ylides, providing a route to various substituted styryl-thiophene derivatives.

Protocol 2: General Procedure for the Reduction of this compound

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in methanol at room temperature.

-

Add sodium borohydride (1.5 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude alcohol.

-

Purify by column chromatography if necessary.

2. Reactions on the Thiophene Ring:

The thiophene ring is susceptible to further electrophilic substitution. The position of the incoming electrophile will be directed by the existing benzoyl group.

-

Halogenation: Bromination or chlorination can introduce a halogen atom onto the thiophene ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form C-C bonds.

-

Nitration and Sulfonation: These reactions can introduce nitro or sulfonic acid groups, respectively, which are versatile functional groups for further transformations.

Visualization of Synthetic Pathways

Caption: Synthetic routes from thiophene to derivatives of this compound.

Application in Drug Discovery

Thiophene-containing compounds are prevalent in medicinal chemistry and are components of numerous approved drugs. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a valuable scaffold for the synthesis of novel bioactive molecules. For instance, the benzoylthiophene moiety is found in compounds investigated as tubulin polymerization inhibitors for cancer therapy.[3]

Caption: Workflow for utilizing this compound in a drug discovery program.

This compound is a molecule with considerable, yet largely untapped, potential as a building block in organic synthesis. Its straightforward, albeit potentially low-yielding, synthesis via Friedel-Crafts acylation provides access to a scaffold that can be readily diversified through reactions at the carbonyl group and on the thiophene ring. The established biological significance of the benzoylthiophene core suggests that derivatives of this compound could be valuable candidates for the development of new therapeutic agents. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.

References

Application of 3-(4-Methylbenzoyl)thiophene in medicinal chemistry for kinase inhibitors.

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved drugs.[1][2][3] Its derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][4] This document provides detailed application notes and protocols for researchers interested in exploring the potential of 3-(4-Methylbenzoyl)thiophene and its analogs as kinase inhibitors. While direct studies on this specific molecule are limited in publicly available literature, the broader class of 3-aroylthiophene and benzothiophene derivatives has demonstrated significant promise, offering valuable insights into potential applications and structure-activity relationships (SAR).[5]

Rationale for this compound as a Kinase Inhibitor Scaffold

The this compound structure combines two key pharmacophoric elements: the thiophene ring and a benzoyl moiety. The thiophene ring can engage in various non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonding and hydrophobic interactions.[6][7] The benzoyl group, particularly with substituents like the 4-methyl group, can be tailored to enhance potency and selectivity by probing specific sub-pockets of the kinase active site.[8] The methyl group, for instance, can influence the electronic properties and steric profile of the molecule, potentially improving its binding affinity and pharmacokinetic properties.

Potential Kinase Targets and Therapeutic Areas

Based on the activity of structurally related thiophene derivatives, this compound could potentially target a range of kinases implicated in oncology and other diseases.

-

Receptor Tyrosine Kinases (RTKs):

-

EGFR (Epidermal Growth Factor Receptor): Overexpressed in various cancers, EGFR is a well-established target for thiophene-based inhibitors.[9]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, its inhibition is a crucial strategy in cancer therapy. Fused thiophene derivatives have shown potent VEGFR-2 inhibitory activity.[10]

-

-

Non-Receptor Tyrosine Kinases:

-

c-Jun N-terminal Kinase (JNK): Implicated in inflammatory responses and apoptosis, JNK has been targeted by thiophene-3-carboxamide derivatives.[11]

-

-

Serine/Threonine Kinases:

-

AKT: A central node in cell survival pathways, AKT is a promising target for cancer treatment.[10]

-

Atypical Protein Kinase C (aPKC): Involved in cell polarity and proliferation, aPKC isoforms have been inhibited by 2-amino-3-carboxy-4-phenylthiophenes.[12]

-

Tousled-Like Kinase 2 (TLK2): An emerging target in cancer, TLK2 has been inhibited by oxindole-thiophene hybrids.[13]

-

The primary therapeutic area for such inhibitors is oncology , with potential applications in treating solid tumors and hematological malignancies.[1][2] Additionally, given the roles of kinases in inflammation and neurodegeneration, there may be opportunities in inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.[14][15]

Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR data for this compound is unavailable, studies on related 3-aroylthiophenes and benzothiophenes provide valuable guidance for designing new analogs:

-

Substituents on the Benzoyl Ring: The nature and position of substituents on the phenyl ring of the benzoyl moiety are critical for activity. Electron-donating groups, such as methoxy groups, have been shown to enhance the potency of some benzoyl-thiophene derivatives.[8] The 4-methyl group in the title compound is an electron-donating group and could contribute positively to binding affinity.

-

Modifications of the Thiophene Ring: Substitution at other positions of the thiophene ring can significantly impact activity. For instance, in a series of 2-amino-3-carboxy-4-phenylthiophenes, electron-donating moieties on the C-4 aryl group were found to be crucial for inhibitory activity.[12]

-

Fused Ring Systems: Fusing the thiophene ring with other heterocycles, such as in thienopyrimidines, has yielded potent dual inhibitors of kinases like VEGFR-2 and AKT.[10]

Quantitative Data from Structurally Related Thiophene-Based Kinase Inhibitors

The following tables summarize the in vitro activity of various thiophene derivatives against different kinases and cancer cell lines, providing a benchmark for the potential efficacy of this compound analogs.

Table 1: Inhibitory Activity of Thiophene Derivatives against Specific Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Thiophene-3-carboxamide selenide | EGFR | 94.44 | [9] |

| Fused Thienopyrimidine | VEGFR-2 | 75 | [10] |

| Fused Thienopyrimidine | AKT | 4600 | [10] |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | Tubulin Polymerization | 670 | [8] |

| Imidazole-substituted Thiophene | TLK2 | 23 | [13] |

Table 2: Cytotoxicity of Thiophene Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Thiophene-3-carboxamide selenide | HCT116 | Colon Cancer | 3.20 | [9] |

| Fused Thienopyrimidine | HepG2 | Liver Cancer | 3.023 | [10] |

| Fused Thienopyrimidine | PC-3 | Prostate Cancer | 3.12 | [10] |

| Tetrahydrobenzo[b]thiophene derivative | A549 | Lung Cancer | Varies (10-100) | [16] |

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of this compound and its derivatives as kinase inhibitors, based on methodologies reported for similar compounds.[7]

5.1. In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human kinase of interest

-

Biotinylated substrate peptide

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Streptavidin-coated 96-well plates

-

Phospho-specific antibody conjugated to HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

-

-

Procedure:

-

Coat a 96-well streptavidin plate with the biotinylated substrate peptide. Wash to remove unbound peptide.

-

Prepare serial dilutions of the test compound in kinase reaction buffer.

-

Add the kinase and the test compound dilutions to the wells. Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop buffer (e.g., EDTA).

-

Wash the plate to remove ATP and unbound components.

-

Add the HRP-conjugated phospho-specific antibody. Incubate for 1 hour at room temperature.

-

Wash the plate to remove the unbound antibody.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

5.2. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., A549, HCT116, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

-

Visualizations

6.1. Signaling Pathway Diagram

The following diagram illustrates a simplified EGFR signaling pathway, a common target for thiophene-based kinase inhibitors.

Caption: EGFR signaling pathway and the putative inhibitory action of this compound.

6.2. Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and initial evaluation of a novel kinase inhibitor.

Caption: General workflow for the development of novel kinase inhibitors.

Conclusion

While direct experimental data on this compound as a kinase inhibitor is not yet prevalent in the literature, the extensive research on related thiophene, benzothiophene, and thienopyrimidine derivatives strongly supports its potential as a valuable scaffold for the design of novel therapeutic agents.[1][2][3] The protocols and insights provided herein offer a foundational framework for researchers to initiate investigations into the medicinal chemistry of this promising compound and its analogs. Further synthesis and biological evaluation are warranted to fully elucidate their therapeutic potential.

References

- 1. librarysearch.colby.edu [librarysearch.colby.edu]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Anticancer Research of 3-(4-Methylbenzoyl)thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(4-Methylbenzoyl)thiophene derivatives and their evaluation as potential anticancer agents. The methodologies outlined herein are based on established chemical and biological procedures, offering a framework for the exploration of this promising class of compounds in oncology research.

Introduction

Thiophene derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. The 3-aroylthiophene core, in particular, has been identified as a promising pharmacophore. This document focuses on derivatives of this compound, outlining their synthesis, and providing protocols for the assessment of their anticancer efficacy through various in vitro assays. The potential mechanisms of action, such as kinase inhibition and induction of apoptosis, are also discussed.

Synthesis of this compound Derivatives

The synthesis of this compound is most effectively achieved through a multi-step process to ensure the desired regioselectivity, as direct Friedel-Crafts acylation of thiophene predominantly yields the 2-substituted product. A plausible and efficient synthetic route involves the Friedel-Crafts acylation of toluene followed by subsequent reactions to introduce the thiophene moiety.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Toluene to Synthesize 4-Methylacetophenone